molecular formula C16H18N4O2 B5501483 ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate

ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate

Cat. No. B5501483
M. Wt: 298.34 g/mol
InChI Key: MNHBKJZXVCFZGG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate is a compound with potential antiallergy and pharmacological activities. It represents a class of compounds that have been explored for various bioactivities, including antiallergic, analgesic, antiviral, antimycotic, and potential antitumor agents.

Synthesis Analysis

The synthesis of this compound involves structural modifications and reactions under specific conditions to enhance its biological activity. Althuis, Moore, and Hess (1979) described the structural modification leading to a new prototype with oral antiallergy activity, emphasizing the importance of a carboxylic acid moiety for activity (Althuis, Moore, & Hess, 1979). Śladowska, Bartoszko-Malik, and Zawisza (1990) discussed the synthesis of new derivatives via condensation and alkylation, highlighting the versatility of synthetic strategies (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, as shown in the synthesis and characterization of related dihydrotetrazolopyrimidine derivatives by Suwito, Kurnyawaty, Haq, Abdulloh, and Indriani (2018) (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Chemical Reactions and Properties

Chemical reactions, including Lewis acid catalyzed reactions and condensation with isocyanates, play a crucial role in the synthesis and functionalization of pyrimidine derivatives. Lu and Shi (2007) elaborated on the synthesis of pyrrolidine and tetrahydroquinoline derivatives through Lewis acid catalysis (Lu & Shi, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. Yang (2009) determined the crystal structure of a related furo[2,3-d]pyrimidine derivative, providing insights into the compound's conformation and potential intermolecular interactions (Yang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for cyclization, and interactions with biological targets, are critical for the compound's pharmacological potential. Gangjee et al. (2009) explored the synthesis and crystal structure of thieno[2,3-d]pyrimidines as dual inhibitors, showcasing the compound's ability to interact with key enzymes (Gangjee et al., 2009).

Scientific Research Applications

Antiallergy Activity

A structural modification leading to the creation of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was described. This new prototype demonstrated significant oral antiallergy activity, showing ten times more potency than disodium cromoglycate in the rat passive cutaneous anaphylaxis test. This points towards its potential as a potent orally active antiallergy agent (Althuis, Moore, & Hess, 1979).

Antitumor and Antibacterial Applications

Synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives have been carried out, where novel derivatives were synthesized and tested for their antibacterial, antifungal, and antitumor activities. These novel compounds showed promising results in preliminary screenings (Shanmugasundaram et al., 2011).

Chemical Synthesis Advances

The compound and related molecules have been central to advancing chemical synthesis techniques, including novel methods for producing a variety of heterocyclic compounds. For instance, microwave-mediated regioselective synthesis under solvent-free conditions was employed to create novel pyrimido[1,2-a]pyrimidines, showcasing an efficient pathway to these heterocycles (Vanden Eynde et al., 2001).

properties

IUPAC Name

ethyl 4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-15(21)13-9-18-16(19-14(13)17)20-8-7-11-5-3-4-6-12(11)10-20/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHBKJZXVCFZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate

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